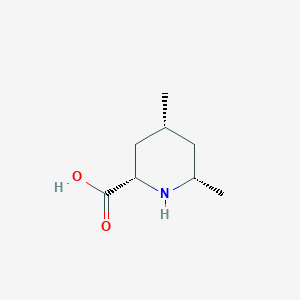

(2S,4R,6S)-4,6-Dimethylpiperidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,4R,6S)-4,6-Dimethylpiperidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its piperidine ring, which is substituted with two methyl groups at the 4 and 6 positions and a carboxylic acid group at the 2 position. The stereochemistry of this compound is defined by the (2S,4R,6S) configuration, indicating the spatial arrangement of its substituents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R,6S)-4,6-Dimethylpiperidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of a suitable precursor, such as a substituted pyridine, in the presence of a chiral catalyst. The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as asymmetric synthesis using chiral auxiliaries or enzymes. These methods are designed to produce large quantities of the compound with high enantiomeric purity. The use of biocatalysts, such as enzymes, can offer a more environmentally friendly and cost-effective approach to industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions: (2S,4R,6S)-4,6-Dimethylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Drug Development for CNS Disorders

The compound serves as a crucial building block in synthesizing pharmaceuticals targeting central nervous system (CNS) disorders. Its derivatives have been evaluated for their activity against various neurological conditions. For instance:

- Anticancer Activity : Derivatives of this compound have shown promising results in anticancer assays. Some N-benzyl amides synthesized from it exhibited potent activity against drug-resistant cancer cell lines. The structure-activity relationship (SAR) studies indicated that substitutions on the benzyl ring significantly influence efficacy.

2. Antibacterial Properties

Research indicates that derivatives of (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylic acid exhibit antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. This makes them potential candidates for developing new antibacterial agents to combat resistant strains like MRSA.

Organic Synthesis

The compound is utilized in various synthetic pathways to create more complex molecules. Its unique stereochemistry allows for specific reactions that can lead to the formation of biologically active compounds.

Case Study 1: Anticancer Activity

A study evaluated several derivatives of this compound against various cancer cell lines. The most active compounds were those with ortho substitutions on the benzyl ring, showing significant cytotoxicity against resistant strains.

Case Study 2: Antibacterial Efficacy

In another study focusing on antibacterial properties, derivatives were tested against MRSA and other resistant bacterial strains using minimum inhibitory concentration (MIC) assays. Results indicated that certain derivatives displayed effective antibacterial activity comparable to existing treatments.

Mecanismo De Acción

The mechanism of action of (2S,4R,6S)-4,6-Dimethylpiperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that result in modulation of biological activity.

Comparación Con Compuestos Similares

- (2S,4R,6S)-4-Methyl-6-(2-oxobutyl)-2-piperidinecarboxylic acid

- (2S,4R,6S)-2-[2-(4-hydroxy-3-methoxyphenyl)ethyl]tetrahydro-6-(4-hydroxy-3,5-dimethoxyphenyl)-2H-pyran-4-ol

Comparison: Compared to similar compounds, (2S,4R,6S)-4,6-Dimethylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of two methyl groups at the 4 and 6 positions. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.

Actividad Biológica

(2S,4R,6S)-4,6-Dimethylpiperidine-2-carboxylic acid is a chiral compound with significant relevance in organic chemistry and pharmaceutical research. Its unique stereochemistry and structural features contribute to its biological activity, particularly in enzyme interactions and receptor binding. This article explores the biological activity of this compound, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Structural Overview

The compound features a piperidine ring with two methyl groups at the 4 and 6 positions and a carboxylic acid group at the 2 position. The stereochemistry is defined as (2S,4R,6S), which is crucial for its biological interactions.

| Property | Description |

|---|---|

| Chemical Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. It may act as either an inhibitor or an activator of various biological targets:

- Enzyme Interactions : The compound can influence enzyme-substrate dynamics by binding to active sites or allosteric sites, thereby modulating enzymatic activity.

- Receptor Binding : It functions as a ligand in receptor binding assays, where it interacts with specific proteins or nucleic acids to exert its effects.

Case Study: Enzyme Inhibition

A study investigated the compound's role as an angiotensin-converting enzyme (ACE) inhibitor. The findings indicated that modifications in the carboxylic acid group significantly impacted the inhibitory potency:

| Compound | I₅₀ (µM) |

|---|---|

| This compound | 0.07 |

| Hydroxamic acid derivative | 0.011 |

| Other analogs | Varied |

This data suggests that this compound exhibits potent ACE inhibition comparable to more complex derivatives.

Interaction Studies

Interaction studies have shown that this compound can modulate signaling pathways by altering receptor activity. For example:

- Receptor Type : G-protein coupled receptors (GPCRs)

- Effect : Agonistic or antagonistic modulation depending on concentration and context.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2S,4R,5R)-5-Methylpiperidine-2-carboxylic acid | Similar piperidine structure | Different ACE inhibition profile |

| (3R)-3-(Aminomethyl)cyclopentane-1-carboxylic acid | Cyclopentane ring instead of piperidine | Distinct pharmacological properties |

These comparisons highlight how variations in stereochemistry and functional groups can lead to diverse biological activities.

Applications in Pharmaceutical Research

This compound serves as a valuable building block in drug development. Its ability to interact selectively with biological targets makes it a candidate for designing new therapeutics aimed at various conditions such as hypertension and metabolic disorders.

Propiedades

IUPAC Name |

(2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5-3-6(2)9-7(4-5)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t5-,6+,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCPKVKLLIOMQR-VQVTYTSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC(C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](N[C@@H](C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.